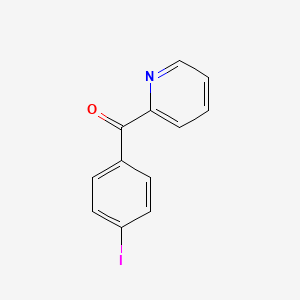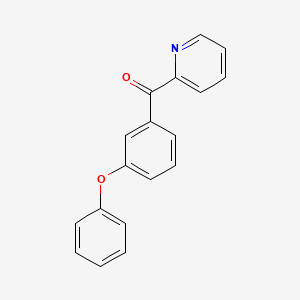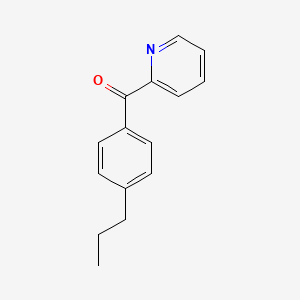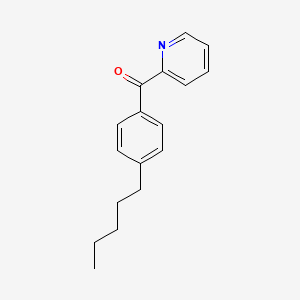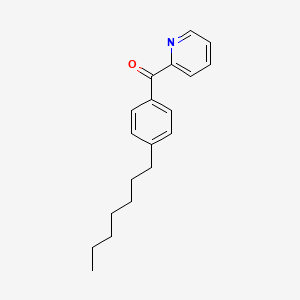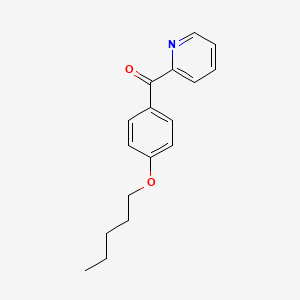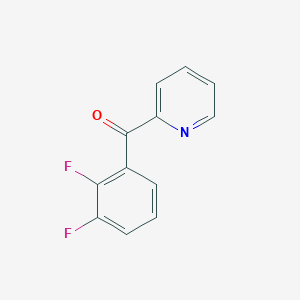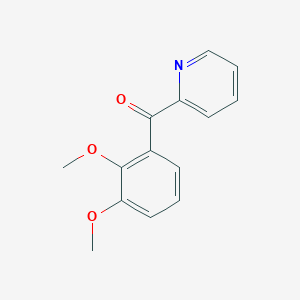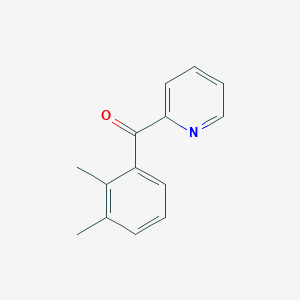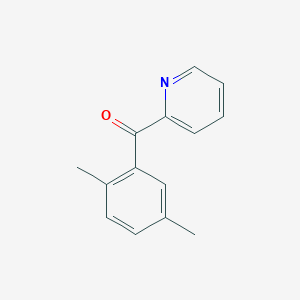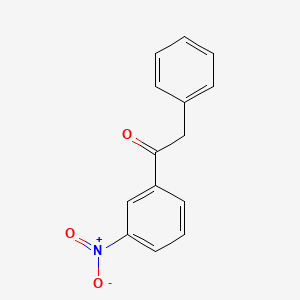
3'-Nitro-2-phenylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Nitro-2-phenylacetophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of a nitro group (-NO2) at the 3’ position and a phenyl group at the 2 position of the acetophenone structure. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitro-2-phenylacetophenone typically involves the nitration of acetophenone. One common method includes the reaction of acetophenone with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction mixture is cooled to prevent excessive heat, which could lead to unwanted side reactions .
Industrial Production Methods: Industrial production of 3’-Nitro-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 3’-Nitro-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).
Reduction: The compound can be reduced to form 3-amino-2-phenylacetophenone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium borohydride (NaBH4) in methanol.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Amino-2-phenylacetophenone.
Reduction: 3-Amino-2-phenylacetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Nitro-2-phenylacetophenone is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Nitro-2-phenylacetophenone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s ability to undergo nucleophilic aromatic substitution also plays a role in its biological activity .
Comparison with Similar Compounds
2’-Nitroacetophenone: Similar structure but with the nitro group at the 2’ position.
4’-Nitroacetophenone: Nitro group at the 4’ position.
3’-Amino-2-phenylacetophenone: Reduction product of 3’-Nitro-2-phenylacetophenone.
Uniqueness: 3’-Nitro-2-phenylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group at the 3’ position allows for selective reactions that are not possible with other isomers .
Properties
IUPAC Name |
1-(3-nitrophenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPDCXXDMOUMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642287 |
Source


|
| Record name | 1-(3-Nitrophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55251-37-1 |
Source


|
| Record name | 1-(3-Nitrophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

